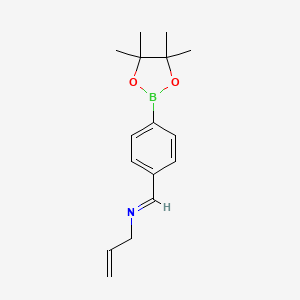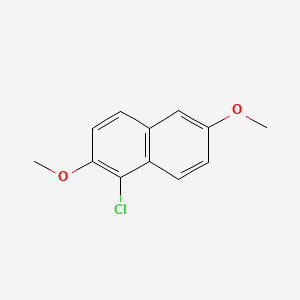
1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one is a heterocyclic compound that contains a quinoxaline core with ethoxy and thiophene substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one typically involves multi-step reactions starting from readily available precursors. The reaction conditions for the Suzuki-Miyaura coupling include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative of thiophene in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated thiophene derivatives.
科学研究应用
1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of 1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxaldehyde share the thiophene ring structure.
Quinoxaline Derivatives: Compounds such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline share the quinoxaline core.
Uniqueness
1-Ethoxy-4-oxy-3-thiophen-2-yl-1H-quinoxalin-2-one is unique due to the combination of the ethoxy group, the thiophene ring, and the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
5886-39-5 |
|---|---|
分子式 |
C14H12N2O3S |
分子量 |
288.32 g/mol |
IUPAC 名称 |
1-ethoxy-4-oxido-3-thiophen-2-ylquinoxalin-4-ium-2-one |
InChI |
InChI=1S/C14H12N2O3S/c1-2-19-16-11-7-4-3-6-10(11)15(18)13(14(16)17)12-8-5-9-20-12/h3-9H,2H2,1H3 |
InChI 键 |
QPAVXPDKKIXVHX-UHFFFAOYSA-N |
规范 SMILES |
CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=CS3)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


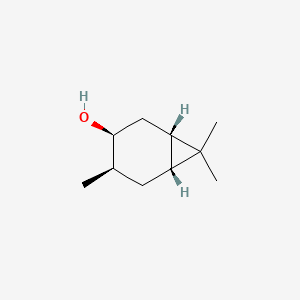
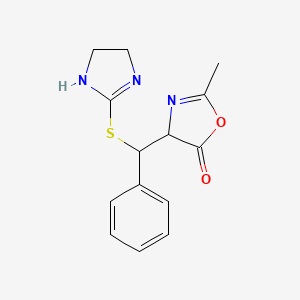
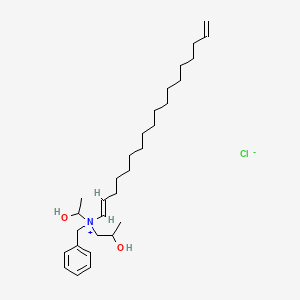
![2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol](/img/structure/B14156594.png)
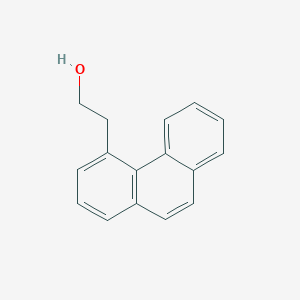
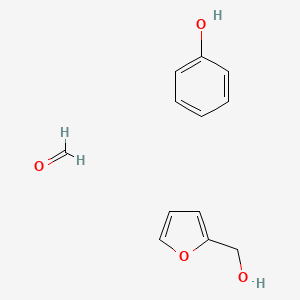
acetate](/img/structure/B14156613.png)
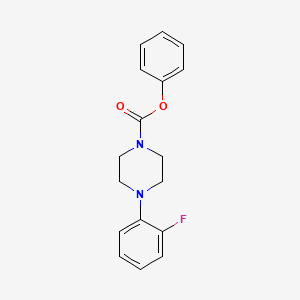
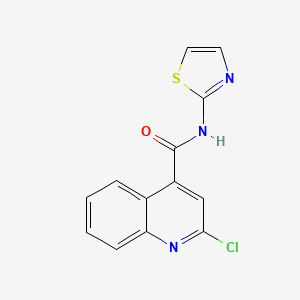
![3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine](/img/structure/B14156651.png)
![N-isobutyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14156660.png)
